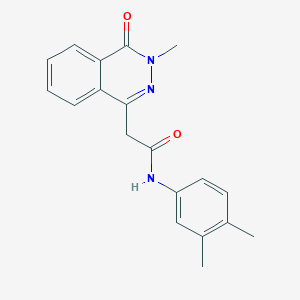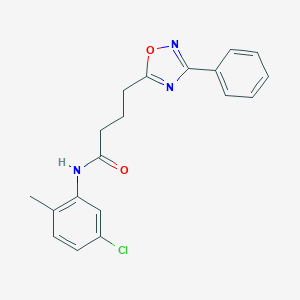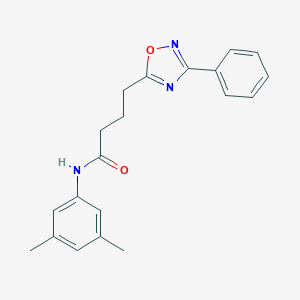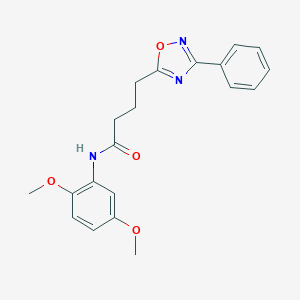
N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl ring substituted with dimethyl groups and a phthalazinone moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide typically involves multiple steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Acylation Reaction: The phthalazinone core is then acylated with 3,4-dimethylphenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the phthalazinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated derivatives or other substituted products.
科学研究应用
N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological pathways.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
N-(3,4-dimethylphenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: Lacks the methyl group on the phthalazinone moiety.
N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydroquinazolin-1-yl)acetamide: Contains a quinazolinone core instead of a phthalazinone core.
Uniqueness
N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide is unique due to the presence of both the dimethylphenyl and the methylphthalazinone moieties, which confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C19H19N3O2 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C19H19N3O2/c1-12-8-9-14(10-13(12)2)20-18(23)11-17-15-6-4-5-7-16(15)19(24)22(3)21-17/h4-10H,11H2,1-3H3,(H,20,23) |
InChI 键 |
SDVMEJTZXHSEQO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C)C |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B277489.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B277493.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277495.png)
![2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277498.png)
![3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B277499.png)








